

Spectroscopic Data of (3S)-3-amino-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3S)-3-amino-4-phenylbutanoic acid

Cat. No.: B1585991

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **(3S)-3-amino-4-phenylbutanoic acid**, a molecule of significant interest in neuroscience and pharmaceutical development. Known for its activity as a GABA analogue, precise structural confirmation and purity assessment are paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Introduction to (3S)-3-amino-4-phenylbutanoic Acid

(3S)-3-amino-4-phenylbutanoic acid, structurally related to the inhibitory neurotransmitter γ -aminobutyric acid (GABA), features a chiral center and a phenyl group, which are critical to its biological activity. Spectroscopic analysis is indispensable for confirming the chemical identity, stereochemistry, and purity of this compound. This guide will dissect the characteristic spectral signatures that define this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **(3S)-3-amino-4-phenylbutanoic acid**, both ^1H and ^{13}C NMR are vital for confirming its structural integrity.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The spectrum of **(3S)-3-amino-4-phenylbutanoic acid** is characterized by distinct signals for the aromatic, methine, and methylene protons.

Interpreting the Spectrum: The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the ring current of the phenyl group. The protons on the aliphatic chain appear as complex multiplets due to diastereotopicity and spin-spin coupling.

Table 1: ¹H NMR Data for **(3S)-3-amino-4-phenylbutanoic acid** hydrochloride in CD₄O[[1](#)]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.43	d	2H	Aromatic (ortho-H)
7.37	m	3H	Aromatic (meta, para-H)
3.40	m	2H	H-4 (CH ₂)
3.25	q	1H	H-3 (CH)
2.84	dd	2H	H-2 (CH ₂)

Note: Data is for the hydrochloride salt, which can cause slight shifts compared to the free amino acid.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum for **(3S)-3-amino-4-phenylbutanoic acid** will show distinct signals for the carboxyl, aromatic, and aliphatic carbons.

Interpreting the Spectrum: The carbonyl carbon of the carboxylic acid is characteristically downfield. The aromatic carbons give a cluster of signals in the 120-140 ppm region, and the aliphatic carbons are found in the upfield region.

Table 2: Predicted ^{13}C NMR Data for **(3S)-3-amino-4-phenylbutanoic acid**

Chemical Shift (δ , ppm)	Assignment
~175	C-1 (C=O)
~138	C-1' (Quaternary Aromatic)
~129	C-2', C-6' (Aromatic)
~128	C-3', C-5' (Aromatic)
~126	C-4' (Aromatic)
~50	C-3 (CH-NH ₂)
~42	C-4 (CH ₂ -Ph)
~38	C-2 (CH ₂ -COOH)

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standardized approach for acquiring high-quality NMR spectra of **(3S)-3-amino-4-phenylbutanoic acid**.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (NH₂ and COOH).
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- Data Acquisition:
 - For ^1H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the Spectrum: The IR spectrum of **(3S)-3-amino-4-phenylbutanoic acid** will display characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

Table 3: Key IR Absorption Bands for **(3S)-3-amino-4-phenylbutanoic acid**[\[1\]](#)

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~3400-2400 (broad)	O-H (Carboxylic Acid)	Stretching
~3100-3000	Aromatic C-H	Stretching
~2900-2800	Aliphatic C-H	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
~1552	N-H (Amine)	Bending
~1441	C=C (Aromatic)	Stretching

Note: The broadness of the O-H stretch is due to hydrogen bonding. In the zwitterionic form, the carboxylate (COO^-) and ammonium (NH_3^+) groups will show characteristic absorptions.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Sample Preparation:

- Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the solid **(3S)-3-amino-4-phenylbutanoic acid** powder directly onto the ATR crystal.

- Data Acquisition:

- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

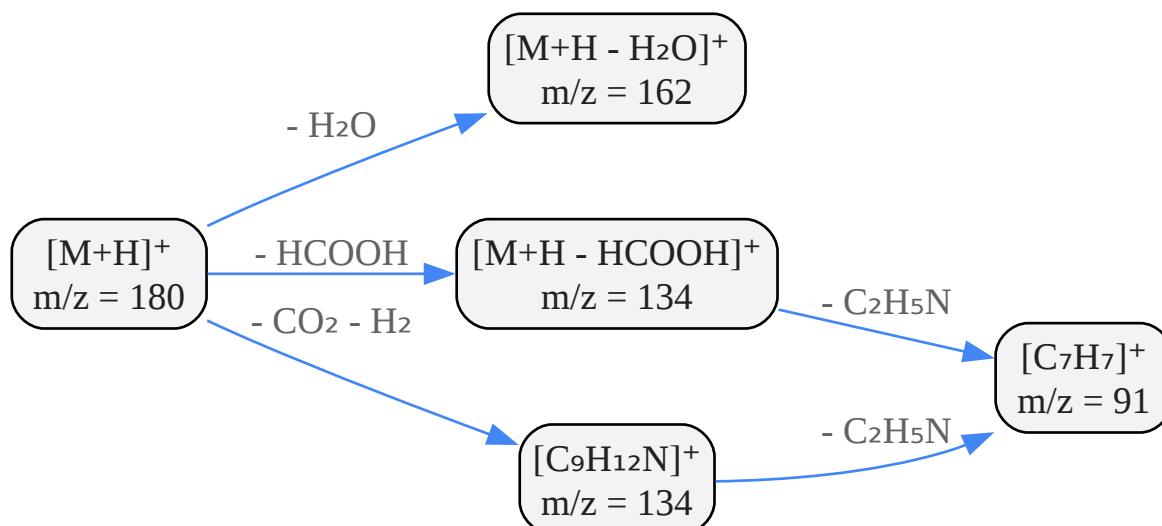

Interpreting the Spectrum: The mass spectrum of **(3S)-3-amino-4-phenylbutanoic acid** will show a molecular ion peak (or a protonated/deprotonated molecule in soft ionization techniques) corresponding to its molecular weight (179.22 g/mol). The fragmentation pattern provides a fingerprint of the molecule's structure.

Table 4: ESI-MS/MS Fragmentation Data for **(3S)-3-amino-4-phenylbutanoic acid**[2]

Precursor Ion (m/z)	Fragment Ions (m/z)	Putative Fragment Assignment
180.2 $[M+H]^+$	120, 117, 119, 145	Loss of formic acid and ammonia, fragments of the phenylalkyl moiety

Key Fragmentation Pathways: A common fragmentation pathway for β -amino acids involves the loss of water, ammonia, and formic acid. The phenyl group can also lead to characteristic fragments such as the tropylium ion (m/z 91).

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zefsci.com [zefsci.com]

- 2. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of (3S)-3-amino-4-phenylbutanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585991#spectroscopic-data-of-3s-3-amino-4-phenylbutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com